molecular formula C9H17Cl B13220489 4-(Chloromethyl)-2-methylhept-1-ene

4-(Chloromethyl)-2-methylhept-1-ene

Cat. No.: B13220489
M. Wt: 160.68 g/mol
InChI Key: JPIXGSFRJKFYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-methylhept-1-ene is a branched aliphatic alkene featuring a chloromethyl substituent at the fourth carbon and a methyl group at the second carbon. Its structure (C₉H₁₅Cl, molecular weight: 158.45 g/mol) suggests reactivity typical of chlorinated alkenes, including participation in nucleophilic substitution, elimination, or polymerization reactions. The chloromethyl group enhances electrophilicity, making it a candidate for further functionalization.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

4-(chloromethyl)-2-methylhept-1-ene

InChI

InChI=1S/C9H17Cl/c1-4-5-9(7-10)6-8(2)3/h9H,2,4-7H2,1,3H3

InChI Key

JPIXGSFRJKFYQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=C)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylhept-1-ene typically involves the chloromethylation of 2-methylhept-1-ene. This can be achieved through the reaction of 2-methylhept-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-methylhept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Substituted derivatives such as amines, ethers, or thioethers.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-methylhept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property This compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Bis(Chloromethyl)Ether (BCME)
Molecular Formula C₉H₁₅Cl C₁₃H₁₃ClN₃O₂ C₂H₄Cl₂O
Molecular Weight (g/mol) 158.45 278.45 114.9
Synthesis Method Likely chlorination of alcohol precursor SOCl₂-mediated chlorination of hydroxymethyl precursor Chloromethylation of formaldehyde
Physical State Liquid (assumed) Solid Volatile liquid
Key Applications Organic synthesis, polymer chemistry Pharmaceutical intermediate Restricted industrial use
Toxicity Unknown Data limited; nitroimidazoles may have pharmacological effects Known carcinogen

Research Findings and Limitations

  • Synthesis Parallels : Chlorination with SOCl₂ (as in ) is a feasible route for synthesizing this compound, though direct evidence is lacking.
  • Toxicity Gaps : Unlike BCME , the target compound’s safety profile remains unstudied, necessitating caution in handling.
  • Structural Reactivity : The alkene’s branching may reduce polymerization efficiency compared to linear chloromethyl alkenes.

Biological Activity

4-(Chloromethyl)-2-methylhept-1-ene is a compound of increasing interest in biological research due to its potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects based on available literature and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₅Cl
  • Molecular Weight : 150.66 g/mol
  • IUPAC Name : this compound

Its structure features a chlorine atom attached to a carbon chain, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of halogen substituents, such as chlorine, often enhances the antimicrobial efficacy of organic compounds.

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli, Staphylococcus aureusNot yet determined in literature

Research indicates that chlorinated compounds typically exhibit higher antibacterial activity compared to their non-chlorinated counterparts due to their ability to disrupt microbial cell membranes .

2. Anticancer Activity

The anticancer potential of similar alkenes has been documented, with studies showing that structural modifications can lead to significant variations in activity. For instance, compounds with alkene groups have been shown to interact with cellular pathways involved in cancer proliferation.

CompoundCancer Cell LineIC50 (µg/mL)
This compoundHepG2 (liver cancer)Not yet determined

Although specific data for this compound is limited, related compounds have demonstrated promising results in inhibiting cancer cell growth, suggesting potential for further investigation into this compound's effects on various cancer cell lines .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The introduction of electron-withdrawing groups like chlorine can enhance the reactivity of alkenes, making them more effective against various biological targets.

Key Findings from SAR Studies:

  • Electron-Withdrawing Groups : Chlorine increases lipophilicity and can enhance membrane permeability.
  • Alkene Presence : Contributes to the reactivity towards nucleophiles in biological systems.

Case Studies and Experimental Findings

While specific case studies on this compound are scarce, related research provides insight into its potential applications:

  • Antimicrobial Studies : A study on chlorinated alkenes reported significant inhibitory effects against Escherichia coli and Staphylococcus aureus, highlighting the importance of chlorine substitution in enhancing antimicrobial properties .
  • Anticancer Research : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating a need for further exploration of this compound's anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(Chloromethyl)-2-methylhept-1-ene with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging chloromethyl groups as reactive intermediates. For example, analogous chloromethyl-thiazole derivatives (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) are synthesized using chloroacetyl chloride and thioamides under reflux conditions . Optimization of reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for chlorinating agents) minimizes side reactions. Purification via recrystallization (using ethanol/water mixtures) is recommended, as demonstrated for structurally similar compounds with melting points 49–50°C .

Q. How can the structure of this compound be confirmed using analytical techniques?

  • Methodological Answer :

  • ESI-MS : Detect the molecular ion peak (e.g., m/z 362.1 [M+H]+ for chloromethyl-thiazole derivatives) to confirm molecular weight .
  • NMR : Analyze 1^1H and 13^13C spectra for characteristic signals:
  • Chloromethyl (-CH2_2Cl) protons resonate at δ 4.5–5.0 ppm (doublet).
  • Olefinic protons in hept-1-ene appear as a triplet near δ 5.5–6.0 ppm.
  • X-ray crystallography : Resolve stereochemistry, though this requires high-purity crystals (≥97% purity, as in cataloged chloromethyl compounds ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl and C=C bonds. For example, the C-Cl BDE in chloromethyl groups is typically ~330 kJ/mol, making it susceptible to nucleophilic attack. Molecular dynamics simulations can model steric effects from the 2-methyl substituent, which may hinder electrophilic addition at the double bond. Topological polar surface area (e.g., 26 Ų for similar chlorinated amines ) aids in predicting solubility and reactivity in polar solvents.

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Varying reaction times (e.g., 6–24 hrs) may favor different intermediates. For urea derivatives, yields improved from 50.3% to 58.1% with extended reaction times .
  • Catalyst screening : Test Pd/C or CuI for coupling reactions, as catalytic efficiency varies with steric hindrance.
  • Side-reaction suppression : Add scavengers (e.g., molecular sieves) to sequester HCl byproducts, which degrade chloromethyl groups .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

  • Methodological Answer :

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C. Chlorinated alkenes typically decompose via β-elimination, releasing HCl. Monitor via TGA (thermal gravimetric analysis) and FTIR for HCl gas detection.
  • Photolytic stability : Expose to UV light (254 nm) and analyze degradation products via GC-MS. Chloromethyl groups in similar compounds (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone) undergo homolytic cleavage under UV, forming radicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.